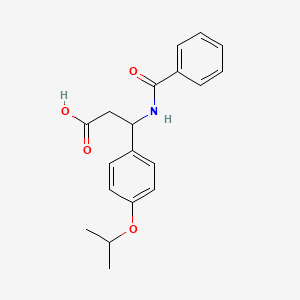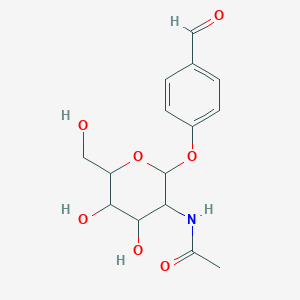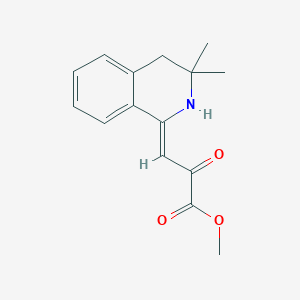![molecular formula C19H27NO4 B4299304 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299304.png)
3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid
描述
3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid, also known as CPP-115, is a novel GABA aminotransferase inhibitor. GABA aminotransferase is an enzyme that breaks down GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on neuronal activity.
作用机制
3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid acts by inhibiting GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid increases the levels of GABA, which can lead to increased inhibition of neuronal activity. This can have a variety of effects on brain function, depending on the specific brain regions and circuits involved.
Biochemical and Physiological Effects
3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid has been shown to increase GABA levels in the brain, which can lead to a variety of biochemical and physiological effects. For example, increased GABA levels can lead to decreased neuronal activity in certain brain regions, which can result in sedation, anxiolysis, and anticonvulsant effects. Additionally, increased GABA levels can lead to increased inhibition of dopamine release in the brain, which may contribute to the reduction in cocaine self-administration observed in animal studies.
实验室实验的优点和局限性
One advantage of using 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid in lab experiments is its specificity for GABA aminotransferase inhibition. This allows researchers to selectively manipulate GABA levels in the brain without affecting other neurotransmitter systems. Additionally, 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid has been shown to be safe and well-tolerated in animal studies, which makes it a promising candidate for further clinical development.
One limitation of using 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to animals or to use it in certain experimental paradigms. Additionally, the effects of 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid on GABA levels may vary depending on the specific brain regions and circuits involved, which can complicate the interpretation of experimental results.
未来方向
For research on 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid include identifying its therapeutic applications, elucidating its mechanisms of action, and developing new compounds with greater potency and selectivity.
科学研究应用
3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid has been extensively studied in preclinical models of various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid has been investigated as a potential treatment for cocaine addiction, as it can reduce cocaine self-administration in rats. These findings suggest that 3-[(cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid may have potential therapeutic applications for a variety of disorders.
属性
IUPAC Name |
3-(cyclohexanecarbonylamino)-3-(4-propan-2-yloxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-13(2)24-16-10-8-14(9-11-16)17(12-18(21)22)20-19(23)15-6-4-3-5-7-15/h8-11,13,15,17H,3-7,12H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCHVBHBDLYYGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-fluorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299225.png)
![3-[(4-tert-butylbenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299233.png)
![3-[(2,6-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299240.png)
![3-[(2,5-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299245.png)
![3-(4-propoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B4299248.png)
![3-{[(4-nitrophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299249.png)

![3-[(3-bromobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299285.png)



![3-[(2,4-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299319.png)
![3-(4-isopropoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B4299335.png)
![3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B4299336.png)